![molecular formula C8H8N2 B1296941 2-Methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 23612-48-8](/img/structure/B1296941.png)
2-Methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
2-Methyl-1H-pyrrolo[2,3-b]pyridine is a white powder . It can be used to fingerprint the volatile profile of traditional tobacco and e-cigarettes . It is also a heterocyclic molecule that can be utilized as a pharmaceutical building block .
Synthesis Analysis
2-Methyl-1H-pyrrolo[2,3-b]pyridine has a molecular weight of 132.16 . The synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives has been reported, with potent activities against FGFR1, 2, and 3 .Molecular Structure Analysis
The IUPAC name of 2-Methyl-1H-pyrrolo[2,3-b]pyridine is 2-methyl-3H-pyrrolo[2,3-b]pyridine . Its InChI code is 1S/C8H8N2/c1-6-5-7-3-2-4-9-8(7)10-6/h2-5H,1H3,(H,9,10) .Chemical Reactions Analysis
The 1H-pyrrolo[2,3-b]pyridines are shown to undergo nitration, nitrosation, bromination, iodination, and reaction with Mannich bases predominantly at the 3-position .Physical And Chemical Properties Analysis
2-Methyl-1H-pyrrolo[2,3-b]pyridine has a density of 1.2±0.1 g/cm3, a molar refractivity of 41.4±0.3 cm3, and a molar volume of 111.4±3.0 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .Scientific Research Applications
- Notably, compounds 5a, 5b, 5d, 5g, and 5h demonstrated significant results, with compound 5b being the most active in the series (GI50 of 2.19 mM) .
- The same synthesized analogues were also screened for antioxidant activity using the DPPH method. While investigating their potential as antioxidants, these compounds showed promise .
- A series of Meldrum’s acid, 7-azaindole, and 1,2,3-triazole hybrids were synthesized and evaluated for in vitro anticancer activity against various cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), prostate cancer (DU-145), liver cancer (HepG2), and myelogenous leukemia (K562) .
- The azaindole framework has been explored in the design of kinase inhibitors . For instance, N-Boc deprotection followed by sulfonamide formation generated a compound submitted to Suzuki-Miyaura cross-coupling reactions .
- Recent advances highlight the global ring functionalization of 7-azaindoles. These compounds serve as potential pharmacophores for various therapeutic targets .
- A novel one-pot method selectively synthesizes 7-azaindoles and 7-azaindolines from reactions between 2-fluoro-3-methylpyridine and arylaldehydes. The chemoselectivity depends on the counterion used (LiN(SiMe3)2 or KN(SiMe3)2) .
Antiproliferative Activity
Antioxidant Properties
Anticancer Potential
Kinase Inhibitors
Functionalization Chemistry
Selective Synthesis
Mechanism of Action
Target of Action
2-Methyl-7-azaindole, also known as 2-Methyl-1H-pyrrolo[2,3-b]pyridine, primarily targets the Tyrosine Protein Kinase SRC . This kinase plays a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and migration.
Mode of Action
The compound interacts with its target, the Tyrosine Protein Kinase SRC, by binding to its active site . This interaction inhibits the kinase’s activity, leading to changes in the cellular processes it regulates. The specific structural features responsible for this interaction have been revealed through molecular docking studies .
Biochemical Pathways
The inhibition of the Tyrosine Protein Kinase SRC affects various biochemical pathways. For instance, it can impact the MAP kinase pathway , which plays a key role in regulating cellular activities such as growth and differentiation. The inhibition of this kinase can therefore lead to antiproliferative effects .
Result of Action
The primary result of 2-Methyl-7-azaindole’s action is its antiproliferative effect . By inhibiting the Tyrosine Protein Kinase SRC, the compound can prevent the proliferation of cells, such as those in the MCF-7 breast cancer cell line . This makes it a potential candidate for the development of novel anticancer drugs .
Action Environment
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-methyl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-5-7-3-2-4-9-8(7)10-6/h2-5H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHFUUVUHNOJEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342574 | |
Record name | 2-Methyl-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
23612-48-8 | |
Record name | 2-Methyl-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-7-azaindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a key advantage of the newly reported synthesis method for 2-Methyl-7-azaindole?
A: The research highlights a novel synthesis method for 2-Methyl-7-azaindole that boasts several advantages over potential previous methods. A key advantage is the impressive yield, reported to be higher than 60% []. This makes the process potentially more efficient and cost-effective for larger-scale production compared to methods with lower yields.
Q2: What are the starting materials used in the new synthesis method for 2-Methyl-7-azaindole and what are the reaction steps?
A: The new synthesis method utilizes readily available starting materials: 2-amino-3-methylpyridine and acetic anhydride []. The synthesis involves a two-step process:
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